Product packaging for N-5-Carboxypentyl-1-deoxynojirimycin(Cat. No.:CAS No. 79206-51-2)

N-5-Carboxypentyl-1-deoxynojirimycin

Cat. No.: B013974
CAS No.: 79206-51-2
M. Wt: 277.31 g/mol
InChI Key: KTNVTDIFZTZBJY-RBLKWDMZSA-N
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Description

N-5-Carboxypentyl-1-deoxynojirimycin (CAS 79206-51-2, molecular formula C₁₂H₂₃NO₆) is a structural analog of the iminosugar deoxynojirimycin, modified by the addition of a carboxypentyl side chain. This compound is a potent inhibitor of glycosidases, particularly α-glucosidases and α-mannosidases, which are critical for carbohydrate metabolism and glycoprotein processing . By competitively binding to the active sites of these enzymes, it disrupts substrate hydrolysis, leading to intracellular accumulation of misfolded glycoproteins. This accumulation triggers cellular stress pathways, including the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, making it a valuable tool for studying lysosomal storage disorders (LSDs) and glycosylation-related diseases .

Additionally, its carboxylic acid group enables covalent coupling to affinity resins (e.g., Affi-Gel 102), facilitating the purification of glucosidase I—an enzyme involved in N-linked glycoprotein processing . The compound is supplied as a crystalline solid, stable at -20°C for at least four years, and is widely used in biochemical research (5 mg priced at $268.00) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23NO6 B013974 N-5-Carboxypentyl-1-deoxynojirimycin CAS No. 79206-51-2

Properties

IUPAC Name

6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNVTDIFZTZBJY-RBLKWDMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCC(=O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501000333
Record name 6-[3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79206-51-2
Record name (2R,3R,4R,5S)-3,4,5-Trihydroxy-2-(hydroxymethyl)-1-piperidinehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79206-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5'-Carboxypentyl)-1-deoxynojirimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079206512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Direct Alkylation of DNJ

This method employs 6-bromohexanoic acid as the alkylating agent under basic conditions. DNJ reacts with 6-bromohexanoic acid in anhydrous dimethylformamide (DMF) at 60°C for 24 hours, followed by neutralization and purification via ion-exchange chromatography. Key challenges include controlling regioselectivity and minimizing N-oxide formation.

Route 2: Carbodiimide-Mediated Coupling

An alternative approach involves synthesizing 5-carboxypentylamine first, followed by coupling to DNJ using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method, while more laborious, achieves higher yields (68–72%) by avoiding side reactions.

Table 1: Comparison of Synthetic Routes

ParameterDirect AlkylationCarbodiimide Coupling
Yield45–50%68–72%
Reaction Time24 h48 h
ByproductsN-Oxides (15%)<5%
Purification ComplexityModerateHigh

Key Reaction Parameters and Optimization

Temperature and Solvent Effects

Studies demonstrate that reaction efficiency depends critically on solvent polarity and temperature. For direct alkylation, DMF outperforms tetrahydrofuran (THF) due to better DNJ solubility, while temperatures above 60°C accelerate degradation.

Protecting Group Strategy

The primary amine group of DNJ requires protection during alkylation to prevent quaternization. Benzyloxycarbonyl (Cbz) groups are preferred over tert-butoxycarbonyl (Boc) due to easier removal under mild hydrogenolysis conditions.

Catalytic Enhancements

Adding catalytic tetrabutylammonium iodide (TBAI) in alkylation reactions improves yield by 12–15% through phase-transfer mechanisms.

Industrial-Scale Production Considerations

Scaling CP-DNJ synthesis presents distinct challenges:

Raw Material Sourcing

DNJ, the precursor, is commercially derived from microbial fermentation (e.g., Bacillus subtilis) or chemical synthesis. Fermentation-derived DNJ reduces costs by 30–40% but introduces trace impurities requiring additional purification.

Continuous Flow Reactors

Pilot studies using continuous flow systems report a 20% increase in yield compared to batch reactors, attributed to better heat and mass transfer.

Table 2: Industrial Process Metrics

MetricBatch ReactorContinuous Flow
Annual Capacity50 kg200 kg
Purity95%98%
Energy ConsumptionHighModerate

Analytical Validation of Synthesis

Purity Assessment

  • Thin-Layer Chromatography (TLC) : Silica-gel plates with propan-2-ol/acetic acid/water (29:4:7) resolve CP-DNJ (Rf = 0.37) from DNJ (Rf = 0.52).

  • 1H-NMR : Key signals include δ 3.85 ppm (piperidine H-2) and δ 2.35 ppm (carboxypentyl CH2).

Stability Profiling

CP-DNJ degrades by <2% over 4 years when stored at -20°C under nitrogen, compared to 15% degradation at 4°C.

Comparative Analysis with Related Compounds

Structural Analogues

CP-DNJ’s carboxypentyl group differentiates it from DNJ derivatives like N-butyl-DNJ, enhancing hydrophobicity and resin-binding capacity.

Table 3: Physicochemical Properties

PropertyCP-DNJN-Butyl-DNJ
LogP-1.2-0.8
Aqueous Solubility12 mg/mL18 mg/mL
Melting Point185–187°C172–174°C

Chemical Reactions Analysis

Types of Reactions

N-5-Carboxypentyl-1-deoxynojirimycin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxylated forms .

Mechanism of Action

N-5-Carboxypentyl-1-deoxynojirimycin exerts its effects by inhibiting α-glucosidase I and II. The compound binds to the active site of these enzymes, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition disrupts the processing of N-linked glycoproteins, affecting various cellular processes . The carboxypentyl group enhances the binding affinity of the compound to the enzyme, making it a potent inhibitor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

N-5-Carboxypentyl-1-deoxynojirimycin belongs to a family of deoxynojirimycin derivatives with modifications that alter enzyme specificity, solubility, and research applications. Key analogs include:

Compound Name CAS Number Molecular Formula Structural Variation Target Enzymes Key Applications
This compound 79206-51-2 C₁₂H₂₃NO₆ Carboxypentyl side chain α-Glucosidase, α-Mannosidase Affinity purification of glucosidase I, ER stress studies
N-5-Carboxypentyl-1-deoxygalactonojirimycin 1240479-07-5 C₁₂H₂₃NO₆ Galactose configuration (C-4 epimer) Glucosidase I Affinity purification of glucosidase I
Deoxynojirimycin 19130-96-2 C₆H₁₃NO₄ Parent compound, no side chain Mammalian glucosidase I Broad glycosidase inhibition
N-Butyldeoxynojirimycin Hydrochloride Not provided C₁₀H₂₀ClNO₃ Butyl side chain Not specified Research in glycosylation disorders
  • Carboxypentyl vs. Deoxygalactonojirimycin: While both compounds share the same molecular formula and are used for glucosidase I purification, the galactose configuration in deoxygalactonojirimycin may alter binding specificity. However, evidence suggests both are effective ligands for glucosidase I purification .
  • Carboxypentyl vs. Parent Deoxynojirimycin: The carboxypentyl group enhances hydrophobicity and introduces a carboxylic acid, enabling resin coupling for affinity chromatography—a feature absent in the parent compound . Deoxynojirimycin itself is more polar and broadly inhibits glycosidases but lacks specialized purification utility .

Physicochemical Properties

Property This compound Deoxynojirimycin
Molecular Weight 277.31 g/mol 163.17 g/mol
Melting Point 185–187°C Not specified
Solubility Slightly soluble in water/methanol Highly polar, water-soluble
Key Functional Group Carboxylic acid Hydroxyl groups

Biological Activity

N-5-Carboxypentyl-1-deoxynojirimycin (CP-DNJ) is a derivative of the well-known glucosidase inhibitor 1-deoxynojirimycin (DNJ). This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of CP-DNJ, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

CP-DNJ is characterized by its molecular formula C12H23NO6C_{12}H_{23}NO_6 and has a molecular weight of 277.3 g/mol. It acts primarily as an inhibitor of alpha-glucosidases I and II, enzymes crucial for carbohydrate metabolism. The compound's structure allows it to bind effectively to these enzymes, thereby inhibiting their activity and influencing glucose absorption and metabolism.

Inhibition Potency

The inhibitory potency of CP-DNJ has been quantitatively assessed in various studies. For instance, it exhibits an inhibition constant (KiK_i) of 0.45 µM for pig liver glucosidase I, making it a potent inhibitor compared to its parent compound DNJ, which has a KiK_i of 2.1 µM .

Antihyperglycemic Effects

CP-DNJ has shown significant antihyperglycemic effects in various animal models. Studies indicate that it enhances insulin sensitivity through the activation of the PI3K/AKT signaling pathway, which is critical for glucose uptake in skeletal muscle cells . Additionally, it has been observed that CP-DNJ can modulate glucose transporter (GLUT2) expression, further contributing to its antihyperglycemic properties.

Anticancer Activity

Recent research highlights the potential anticancer properties of CP-DNJ. A study focusing on the effects of DNJ derivatives on cancer cell lines demonstrated that CP-DNJ significantly reduced cell viability in glioblastoma (A172) and gastric adenocarcinoma (ACP02) cell lines after 72 hours of treatment. The compound induced cell cycle arrest and apoptosis, with IC50 values indicating higher efficacy against cancer cells compared to normal fibroblast cells .

Cell Viability Assays

In a controlled experiment, varying concentrations of CP-DNJ were applied to cancer cell lines. The results indicated:

Cell LineIC50 (mM)Selectivity Index
A172 (Glioblastoma)2.63.5
ACP02 (Gastric Adenocarcinoma)9.62.8
MRC5 (Normal Fibroblast)19.3-

The selectivity index suggests that CP-DNJ is more toxic to cancer cells than to normal cells, which is crucial for its therapeutic application .

Pharmacokinetics

Pharmacokinetic studies have shown that CP-DNJ is not extensively metabolized in vivo and is primarily eliminated via renal excretion. It exhibits a short half-life in plasma but maintains significant bioactivity post-administration .

Q & A

Q. What are the primary biochemical applications of N-5-Carboxypentyl-1-deoxynojirimycin in glycoprotein processing studies?

this compound is a competitive inhibitor of α-glucosidase I/II and α-mannosidase, disrupting N-linked glycoprotein maturation by preventing terminal glucose trimming. This induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), making it a tool to study lysosomal storage disorders (LSDs) and glycoprotein quality control pathways . Methodologically, researchers employ this compound in in vitro enzymatic assays (e.g., monitoring glucosidase activity via fluorogenic substrates) and cell culture models to observe ER stress markers like BiP/GRP78 .

Q. How is this compound utilized in enzyme purification workflows?

The compound’s carboxyl group enables covalent coupling to affinity resins (e.g., Affi-Gel 102) via carbodiimide chemistry, creating matrices for isolating glucosidase I/II. Protocols involve optimizing ligand density (typically 3–4 µmol/g resin) and elution conditions (e.g., competitive elution with imidazole buffers). Purity validation requires thin-layer chromatography (TLC) in propan-2-ol/acetic acid/water (29:4:7) and 1H-NMR to confirm structural integrity .

Q. What are the standard methods to assess the purity and stability of this compound?

Analytical protocols include:

  • TLC : Silica-gel plates with propan-2-ol/acetic acid/water (29:4:7) to detect impurities.
  • 1H-NMR : Verify absence of side products from synthesis (e.g., incomplete carboxylation).
  • Melting-point analysis : Ensure consistency with literature values (compound-specific data not provided in evidence). Storage at -20°C in inert atmospheres preserves stability for ≥4 years .

Advanced Research Questions

Q. How can contradictory data on this compound’s inhibitory efficiency across α-glucosidase isoforms be resolved?

Discrepancies may arise from enzyme source variability (e.g., bovine vs. human isoforms) or assay conditions (pH, substrate concentration). Researchers should:

  • Perform kinetic assays (Km, Vmax, Ki) under standardized conditions.
  • Use isoform-specific antibodies to confirm enzyme identity in purification workflows .
  • Cross-validate findings with genetic knockdown models (e.g., CRISPR/Cas9) to isolate compound-specific effects .

Q. What experimental designs are optimal for studying the compound’s role in ER stress-mediated apoptosis?

  • In vitro : Treat cell lines (e.g., HEK293, HeLa) with graded concentrations (0.1–10 µM) and monitor UPR markers (ATF6, IRE1α, PERK) via Western blot.
  • In vivo : Use transgenic models (e.g., zebrafish with fluorescent ER stress reporters) to track real-time effects.
  • Controls : Include inactive analogs (e.g., deoxynojirimycin without the carboxypentyl group) to isolate structure-activity relationships .

Q. How can affinity chromatography protocols be optimized to maximize glucosidase I yield using this compound-coupled resins?

  • Ligand density titration : Test 1–5 µmol/g resin to balance binding capacity and non-specific adsorption.
  • Elution optimization : Compare imidazole gradients (0–500 mM) vs. pH shifts (e.g., 7.4 to 5.0).
  • Post-purification validation : SDS-PAGE and activity assays (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis) to confirm enzyme functionality .

Q. What strategies address off-target effects of this compound in complex biological systems?

  • Proteomic profiling : Use affinity pull-downs with immobilized compound to identify unintended binding partners.
  • Metabolic rescue experiments : Co-administer chaperones (e.g., chemical chaperones like 4-phenylbutyrate) to distinguish ER stress-specific effects from global toxicity .
  • Dose-response curves : Establish EC50 for target inhibition vs. LC50 for cytotoxicity .

Methodological Considerations

Q. How should researchers document the use of this compound in compliance with ICMJE guidelines?

  • Chemical metadata : Report vendor (e.g., Santa Cruz Biotechnology, Product #sc-207950), batch number, purity (≥95% by TLC/NMR), and storage conditions (-20°C) .
  • Ethical compliance : For in vivo studies, include IACUC/IRB approvals and justification for compound dosage .

Q. What statistical approaches are recommended for analyzing dose-dependent inhibition data?

  • Non-linear regression : Fit data to a sigmoidal model (e.g., Hill equation) using tools like GraphPad Prism.
  • ANOVA with post-hoc tests : Compare inhibition across multiple enzyme isoforms or cell lines .

Data Integration and Knowledge Gaps

Q. How can findings from this compound studies be integrated into broader glycosylation disorder models?

  • Systems biology : Combine proteomics (glycoprotein profiling) and transcriptomics (UPR pathway activation) to map compound-induced perturbations.
  • Cross-disciplinary validation : Collaborate with clinical researchers to compare in vitro results with patient-derived fibroblast models of LSDs .

What unresolved questions exist regarding the compound’s specificity for ER-resident vs. lysosomal glucosidases?

Current evidence lacks comparative studies on subcellular localization effects. Proposed experiments:

  • Fractionation assays : Isolate ER and lysosomal fractions from treated cells to quantify enzyme inhibition in each compartment.
  • pH-dependence studies : Test inhibitory activity at lysosomal (pH 4.5) vs. ER (pH 7.4) conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-5-Carboxypentyl-1-deoxynojirimycin
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